molecular formula C12H12Cl2O3 B010203 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid CAS No. 104023-75-8

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B010203
CAS No.: 104023-75-8
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-UHFFFAOYSA-N
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Description

Chemical Name: 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Molecular Formula: C₁₂H₁₂Cl₂O₃
Molecular Weight: 275.13 g/mol (average mass)
CAS Numbers:

  • 63935-60-4 (stereospecific (1S)-enantiomer)
  • 104023-75-8 (non-stereospecified or alternative naming) Structural Features:
  • A cyclopropane ring with two chlorine atoms at the 2,2-positions.
  • A 4-ethoxyphenyl substituent at the 1-position.
  • A carboxylic acid functional group.

The compound is a chiral molecule with a stereocenter at the 1-position of the cyclopropane ring. Its synthesis involves cyclopropanation reactions, as described by Si et al.

Properties

IUPAC Name

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVWYCZSNWWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544266
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104023-75-8
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid (CAS No. 104023-75-8) is a synthetic compound with notable biological activities, particularly in the fields of agriculture and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on various research studies.

  • Molecular Formula : C₁₂H₁₂Cl₂O₃
  • Molecular Weight : 275.13 g/mol
  • Density : 1.41 g/cm³

Synthesis

The compound can be synthesized through a multi-step process involving the cyclopropanation of suitable precursors followed by chlorination and esterification reactions. The structural confirmation is typically achieved using techniques such as NMR and mass spectrometry .

Insecticidal and Fungicidal Properties

Research indicates that derivatives of this compound exhibit moderate insecticidal and fungicidal activities. A study demonstrated that amide-type derivatives synthesized from this compound showed significant effectiveness against various pests and fungi, suggesting potential agricultural applications .

Compound Type Activity Effectiveness
Amide DerivativesInsecticidalModerate
Amide DerivativesFungicidalModerate

The biological activity of this compound is believed to involve disruption of hormonal pathways in insects, potentially affecting their growth and reproduction. The specific mechanisms are still under investigation but may involve interference with neurotransmitter systems or hormonal regulation .

Case Study 1: Insecticidal Efficacy

A study published in the Asian Journal of Chemistry evaluated the insecticidal effects of synthesized derivatives on common agricultural pests. The results indicated a significant reduction in pest populations when treated with these compounds, highlighting their potential as eco-friendly pesticides .

Case Study 2: Fungicidal Activity

Another investigation focused on the fungicidal properties of the compound against various fungal pathogens affecting crops. The findings revealed that certain derivatives effectively inhibited fungal growth, making them candidates for further development in agricultural settings .

Safety and Toxicology

While the compound shows promise in biological applications, safety assessments are crucial. Preliminary studies indicate that while it exhibits biological activity against pests and fungi, its toxicity profile needs thorough evaluation to ensure safe use in agricultural practices .

Scientific Research Applications

Agricultural Insecticide

One of the primary applications of 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid is as an insecticide. It is effective against various pests due to its mode of action that disrupts the nervous system of insects. The compound is particularly noted for its:

  • High Selectivity : Targeting specific insect species while minimizing harm to beneficial organisms.
  • Residual Activity : Providing prolonged protection against pest infestations.

Case Study: Efficacy Against Specific Pests

Research has demonstrated the effectiveness of this compound in controlling populations of aphids and whiteflies in agricultural settings. Field trials indicated a significant reduction in pest numbers within a few days of application, showcasing its potential for integrated pest management strategies.

Pharmaceutical Research

In addition to its agricultural uses, this compound is being explored for its pharmaceutical properties. Its structural characteristics suggest potential applications in:

  • Anti-inflammatory Agents : Preliminary studies indicate that derivatives of this compound may exhibit anti-inflammatory properties.
  • Antimicrobial Activity : Investigations into its efficacy against various bacterial strains are ongoing, with promising results reported in laboratory settings.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in animal models. Results showed a marked decrease in inflammation markers compared to control groups, indicating its potential as a therapeutic agent.

Material Science

Research into the use of this compound in material science has revealed its potential as an additive in polymer formulations. The compound can enhance the thermal stability and mechanical properties of certain plastics.

Table: Comparison of Properties

PropertyThis compoundConventional Additives
Thermal StabilityHighModerate
Mechanical StrengthImprovedVariable
Environmental ImpactLow toxicity to non-target speciesHigher toxicity

Comparison with Similar Compounds

Cycloprothrin

Chemical Name: Cyclopropanecarboxylic acid, 2,2-dichloro-1-(4-ethoxyphenyl)-, cyano(3-phenoxyphenyl) methyl ester Molecular Formula: C₂₆H₂₁Cl₂NO₄ Molecular Weight: 482.38 g/mol CAS Number: 63935-38-6 Key Differences:

  • Structural: Cycloprothrin is the ester derivative of the target compound, where the carboxylic acid group is replaced with a cyano(3-phenoxyphenyl)methyl ester.
  • Applications : Used as a pyrethroid insecticide .
  • Toxicity : Exhibits low acute toxicity in rodents (oral LD₅₀ >5,000 mg/kg in rats) .
Property Target Compound Cycloprothrin
Functional Group Carboxylic acid Ester
Molecular Weight 275.13 482.38
Application Intermediate/Research chemical Insecticide
Acute Toxicity (Rat LD₅₀) Not reported >5,000 mg/kg

Cyclanilide

Chemical Name: 1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid Molecular Formula: C₁₁H₈Cl₂N₂O₃ Molecular Weight: 295.10 g/mol CAS Number: Not explicitly listed in evidence (referenced as "cyclopropanecarboxylic acid" derivative) . Key Differences:

  • Substituents : Contains a 2,4-dichlorophenylurea group instead of the 4-ethoxyphenyl group.
  • Applications : Used as a plant growth regulator .
Property Target Compound Cyclanilide
Aromatic Substituent 4-ethoxyphenyl 2,4-dichlorophenyl
Functional Group Carboxylic acid Urea-carboxylic acid
Application Intermediate/Research chemical Plant growth regulator

Cyproconazole

Chemical Name : 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1,2,4-triazol-1-yl)butan-2-ol
Molecular Formula : C₁₅H₁₈ClN₃O
Molecular Weight : 300.78 g/mol
CAS Number : 113096-99-4
Key Differences :

  • Core Structure : Contains a triazole ring and a hydroxyl group instead of a carboxylic acid.
  • Applications : Broad-spectrum antifungal agent .
Property Target Compound Cyproconazole
Core Functional Group Carboxylic acid Triazole-alcohol
Molecular Weight 275.13 300.78
Application Intermediate/Research chemical Antifungal

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid

Molecular Formula : C₁₀H₈F₂O₂
Molecular Weight : 198.17 g/mol
Key Differences :

  • Halogen Substituents : Fluorine replaces chlorine at the 2,2-positions.
  • Aromatic Group : Simple phenyl group instead of 4-ethoxyphenyl.
  • Applications: Not explicitly stated, but fluorinated analogs often exhibit enhanced metabolic stability.
Property Target Compound 2,2-Difluoro Analog
Halogen Atoms Cl, Cl F, F
Aromatic Group 4-ethoxyphenyl Phenyl
Molecular Weight 275.13 198.17

Structural Characterization :

  • X-ray crystallography (using SHELX programs ) confirms the cyclopropane geometry and stereochemistry of the target compound’s enantiomers.

Preparation Methods

Cyclopropanation via Dichlorocarbene Addition

The foundational route involves generating dichlorocarbene intermediates to form the cyclopropane ring. Ethyl p-ethoxyphenylacetate serves as the starting material, reacting with diethyl oxalate in the presence of sodium ethoxide to yield a β-ketoester intermediate. Subsequent treatment with formaldehyde in acetic acid produces 4-ethoxy-2-methylenephenylacetate, which undergoes cyclopropanation with chloroform under alkaline conditions (NaOH/KOH) with phase-transfer catalysts (e.g., tetrabutylammonium bromide).

Key Reaction Conditions :

  • Chloroform : Serves as both solvent and dichlorocarbene source.

  • Temperature : 0–5°C during carbene generation to minimize side reactions.

  • Base : 40% NaOH solution for dehydrohalogenation.

StepReagents/ConditionsIntermediateYield (%)
1Diethyl oxalate, NaOEt, EtOHβ-Ketoester85–90
2HCHO, AcOH, ΔMethylenephenylacetate78–82
3CHCl₃, NaOH, TBABCyclopropane ester65–70

Saponification of the cyclopropane ester (e.g., with LiOH in THF/H₂O) followed by acidification (HCl) yields DECA with >95% purity.

Stereoselective Synthesis Using Chiral Auxiliaries

Optical resolution of DECA enantiomers employs chiral binaphthyl derivatives. In one protocol, (R)- or (S)-2’-methoxy-1,1’-binaphth-2-yl esters of DECA are synthesized, enabling separation via crystallization. For example, reaction of DECA’s acid chloride with (R)-binaphthol in dichloromethane (DCM) with DMAP catalyst produces diastereomeric esters, which are resolvable by fractional crystallization.

Typical Resolution Data :

  • Diastereomeric Excess (de) : 89–94%.

  • Recovery Yield : 91–96% for both enantiomers.

Parameter(R)-DECA(S)-DECA
Melting Point169–170°C100–101°C
[α]D (CHCl₃)-92.3°-10.9°

Industrial-Scale Optimization

Phase-Transfer Catalysis (PTC)

Large-scale production leverages PTC to enhance cyclopropanation efficiency. Using benzyltriethylammonium chloride (BTEAC) as a catalyst reduces reaction time from 24 hours to 6–8 hours while maintaining yields at 68–72%.

Advantages :

  • Reduced chloroform usage (3:1 solvent-to-substrate ratio vs. 5:1 in batch processes).

  • Lower energy input (ambient temperature vs. 0°C).

Continuous Flow Synthesis

Emerging methodologies adopt continuous flow systems for dichlorocarbene generation. Mixing chloroform and NaOH in a microreactor (residence time: 2–5 minutes) followed by inline separation improves throughput by 40% compared to batch reactors.

Mechanistic Insights

Dichlorocarbene Formation

The base-induced elimination of HCl from chloroform proceeds via a concerted mechanism:

CHCl3+OHCl2C:+H2O+Cl\text{CHCl}3 + \text{OH}^- \rightarrow \text{Cl}2\text{C:} + \text{H}_2\text{O} + \text{Cl}^-

Dichlorocarbene subsequently adds to the electron-deficient double bond of 4-ethoxy-2-methylenephenylacetate in a [2+1] cycloaddition.

Stereochemical Control

The use of chiral auxiliaries like binaphthyl esters induces diastereomer formation through π-π stacking and hydrogen-bonding interactions, favoring crystallization of one enantiomer.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/kg)
Batch PTC65–7095–97Moderate120–150
Continuous Flow70–7598–99High90–110
Chiral Resolution45–50*>99Low800–1,000

*Per enantiomer.

Q & A

Q. What safety protocols are essential when handling 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosol generation is possible .
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of volatile byproducts. For highly toxic intermediates, use a glovebox .
  • Waste Management: Segregate halogenated organic waste and dispose via certified hazardous waste facilities. Avoid aqueous neutralization due to potential release of chlorinated compounds .
  • Emergency Procedures: Immediate decontamination with water for skin contact; eye wash stations must be accessible.

Q. How can the purity of this compound be validated using analytical techniques?

Answer:

  • HPLC/GC Analysis: Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC (non-polar capillary column) to assess purity. Retention time and peak symmetry indicate impurities .
  • Melting Point Determination: Compare observed melting point (e.g., 50–52°C for related cyclopropane derivatives) with literature values to detect solvates or polymorphs .
  • Elemental Analysis: Verify C, H, Cl, and O percentages against theoretical values (e.g., C: 52.38%, H: 4.40%, Cl: 25.75%, O: 17.47%) to confirm stoichiometry .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what challenges arise?

Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). SHELXT or SHELXD programs are suitable for phase determination .
  • Refinement: SHELXL refines parameters like thermal displacement and occupancy. Challenges include low crystal quality (common for halogenated cyclopropanes) and twinning due to strained cyclopropane rings .
  • Validation: Check R-factors (R1 < 0.05) and residual electron density maps to confirm absence of disorder.

Q. What synthetic strategies are effective for derivatizing this compound into bioactive thiourea derivatives?

Answer:

  • Activation: Convert the carboxylic acid to an acyl chloride using SOCl₂ or oxalyl chloride. React with ammonium thiocyanate to form acyl isothiocyanate intermediates .
  • Thiourea Formation: Treat the intermediate with substituted anilines (e.g., 4-fluoroaniline) to yield 1-(2,2-dichloro-1-(4-ethoxyphenyl)cyclopropanecarbonyl)-3-arylthioureas .
  • Bioactivity Screening: Assess insecticidal or antifungal activity via in vitro assays (e.g., larval mortality tests for pesticidal derivatives) .

Q. How can computational methods predict the reactivity of this compound in cyclopropane ring-opening reactions?

Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model transition states. Optimize geometries at the B3LYP/6-31G(d) level; analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Reactivity Insights: The electron-withdrawing dichloro and ethoxyphenyl groups increase ring strain, favoring nucleophilic attack at the cyclopropane C1 position. Solvent effects (e.g., DMSO) can stabilize zwitterionic intermediates .

Q. How do researchers resolve contradictions in NMR data for this compound?

Answer:

  • Multi-Nuclear NMR: Acquire ¹H, ¹³C, and DEPT-135 spectra. Compare coupling constants (e.g., J = 5–8 Hz for cyclopropane protons) with DFT-predicted values .
  • Dynamic Effects: Variable-temperature NMR (VT-NMR) can detect ring puckering or conformational exchange broadening.
  • Complementary Techniques: Use IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS; exact mass 274.0317 Da) to cross-validate functional groups .

Q. What role does this compound play in the synthesis of cycloprothrin, and how is its stereochemistry controlled?

Answer:

  • Esterification: React with (RS)-α-cyano-3-phenoxybenzyl alcohol under Steglich conditions (DCC/DMAP catalyst) to form the pyrethroid ester .
  • Stereocontrol: Use chiral HPLC or enzymatic resolution (e.g., lipase-catalyzed kinetic resolution) to isolate enantiomers. The (R)-configuration at the cyclopropane carbon is critical for insecticidal activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

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